Quinoline, 3-(2-methoxy-3-pyridinyl)-
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Overview
Description
Quinoline, 3-(2-methoxy-3-pyridinyl)- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is known for its nitrogen-containing fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 3-(2-methoxy-3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and quinoline derivatives, followed by cyclization and functional group modifications. For instance, the reaction of 2-methoxy-3-pyridinecarboxaldehyde with aniline derivatives under acidic conditions can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 3-(2-methoxy-3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration with nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-3-carboxylic acid derivatives, while reduction can produce quinoline-3-amine derivatives .
Scientific Research Applications
Quinoline, 3-(2-methoxy-3-pyridinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of Quinoline, 3-(2-methoxy-3-pyridinyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
Quinolone: Contains a carbonyl group at the 4-position, giving it distinct chemical properties.
Uniqueness
Quinoline, 3-(2-methoxy-3-pyridinyl)- is unique due to the presence of both quinoline and pyridine moieties, which confer specific electronic and steric properties. This dual functionality enhances its versatility in chemical reactions and potential biological activities .
Properties
CAS No. |
612845-50-8 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-(2-methoxypyridin-3-yl)quinoline |
InChI |
InChI=1S/C15H12N2O/c1-18-15-13(6-4-8-16-15)12-9-11-5-2-3-7-14(11)17-10-12/h2-10H,1H3 |
InChI Key |
NFWJQAXMHLXNLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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